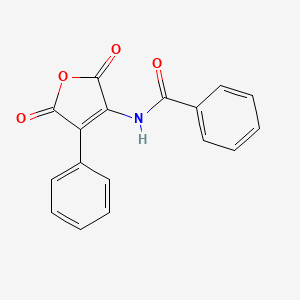

N-(2,5-Dioxo-4-phenyl-2,5-dihydrofuran-3-yl)benzamide

Description

Properties

CAS No. |

61589-58-0 |

|---|---|

Molecular Formula |

C17H11NO4 |

Molecular Weight |

293.27 g/mol |

IUPAC Name |

N-(2,5-dioxo-4-phenylfuran-3-yl)benzamide |

InChI |

InChI=1S/C17H11NO4/c19-15(12-9-5-2-6-10-12)18-14-13(16(20)22-17(14)21)11-7-3-1-4-8-11/h1-10H,(H,18,19) |

InChI Key |

FVUSUVFSLAQEPK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)OC2=O)NC(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-Dioxo-4-phenyl-2,5-dihydrofuran-3-yl)benzamide typically involves the reaction of benzamide with a suitable precursor of the 2,5-dioxo-4-phenyl-2,5-dihydrofuran moiety. One common method involves the use of phenylacetic acid derivatives and maleic anhydride under specific conditions to form the desired furan ring structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled environments to facilitate the reaction and minimize by-products .

Chemical Reactions Analysis

Cycloaddition Reactions

The dihydrofuran ring participates in cycloaddition reactions due to its conjugated system. For example:

Nucleophilic Additions

The carbonyl groups at positions 2 and 5 are susceptible to nucleophilic attacks:

-

Amine Additions : Reacts with primary amines (e.g., aniline) to form Schiff bases under mild conditions (room temperature, ethanol). This reactivity mirrors similar furan-derived compounds .

-

Hydrazine Reactions : Forms hydrazones when treated with hydrazine hydrate, a reaction monitored via TLC and characterized by NMR.

Acid-Catalyzed Ring Cleavage

Under acidic conditions (e.g., H₂SO₄, HCl), the furan ring undergoes cleavage via two pathways :

| Pathway | Mechanism | Products |

|---|---|---|

| a | Water addition at C2–C3 | 2,5-Dioxo-3-hexenal → Levulinic acid + Formic acid |

| b | Water addition at C4–C5 | Polymeric byproducts |

This degradation is critical for understanding stability in acidic environments.

Reduction and Hydrogenation

-

Catalytic Hydrogenation : Using H₂ and catalysts (Pt, Ru), the dihydrofuran ring is reduced to tetrahydrofuran derivatives. For example:

-

Selective Carbonyl Reduction : NaBH₄ selectively reduces the oxo groups to hydroxyls, forming diol intermediates.

Oxidation Reactions

-

Autoxidation : The benzamide-substituted dihydrofuran undergoes slow oxidation in air, forming quinone-like structures. This is inhibited by antioxidants like BHT.

-

Strong Oxidants : Treatment with KMnO₄ or CrO₃ cleaves the ring to yield dicarboxylic acids .

Base-Mediated Transformations

-

Canizzaro Reaction : In strongly basic conditions (NaOH), the compound undergoes disproportionation:

This reaction is pivotal for synthesizing bifunctional furan derivatives .

Substituent-Directed Reactivity

The electronic nature of substituents critically influences reactivity:

| Substituent | Electronic Effect | Impact on Reactivity |

|---|---|---|

| Benzamide (C3) | Electron-withdrawing (-I) | Enhances carbonyl electrophilicity |

| Phenyl (C4) | Electron-donating (+M) | Stabilizes ring; slows acid cleavage |

For instance, electron-withdrawing groups at C3 accelerate nucleophilic additions, while electron-donating groups at C4 favor cycloadditions .

Mechanistic Insights

Scientific Research Applications

N-(2,5-Dioxo-4-phenyl-2,5-dihydrofuran-3-yl)benzamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s structural properties make it a candidate for studying enzyme interactions and protein binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

Mechanism of Action

The mechanism by which N-(2,5-Dioxo-4-phenyl-2,5-dihydrofuran-3-yl)benzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological processes. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

N-(2,5-Dioxotetrahydro-3-furanyl)-4-methylbenzamide ()

- Structure : Features a saturated tetrahydrofuran ring with dioxo groups and a 4-methylbenzamide substituent.

- Key Differences: The tetrahydrofuran ring is fully saturated, reducing ring strain compared to the dihydrofuran in the target compound.

- Implications : The saturated ring may decrease reactivity toward nucleophiles, while the methyl group could alter pharmacokinetic properties .

Pesticide-Benzamide Derivatives ()

Examples include etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) and diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide).

- Structural Contrasts: Electron-Withdrawing Groups: Halogens (Cl, F) and trifluoromethyl groups enhance stability and bioactivity.

- Functional Insights : These substituents correlate with herbicidal or pesticidal activity, suggesting that analogous modifications in the target compound could tune its bioactivity .

Variations in the Furan Ring System

Positional and Functional Group Differences

- Target Compound : 4-phenyl substitution on the dihydrofuran introduces steric bulk and aromaticity, which may hinder rotation and stabilize planar conformations.

- Hypothetical Analogues :

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Electronic Effects : Electron-withdrawing groups (e.g., Cl, F) in pesticidal benzamides () enhance stability and target binding. The target compound’s unsubstituted benzamide may benefit from similar modifications for optimized activity.

- Ring Saturation : The tetrahydrofuran derivative () exhibits reduced ring strain, which could improve synthetic yields or thermal stability compared to the dihydrofuran analogue.

- Steric Considerations : The 4-phenyl group in the target compound may limit interactions in sterically sensitive environments, whereas smaller substituents (e.g., methyl) could enhance accessibility.

Biological Activity

N-(2,5-Dioxo-4-phenyl-2,5-dihydrofuran-3-yl)benzamide is a compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a dihydrofuran ring fused with a benzamide moiety. Its chemical formula is , which contributes to its diverse biological activities.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

- Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against various pathogens. For instance, derivatives of similar structures have shown effectiveness against fungi such as Candida albicans and Aspergillus fumigatus with minimal inhibitory concentrations (MICs) ranging from 0.03 to 2 μg/mL .

- Anticancer Properties : Several studies have highlighted the potential anticancer effects of related compounds. For example, derivatives with similar structural features have been reported to induce apoptosis in cancer cell lines by disrupting mitochondrial function and affecting calcium homeostasis .

- Inhibition of Enzymatic Activity : Some studies suggest that these compounds can inhibit specific enzymes involved in metabolic pathways, potentially leading to reduced proliferation of cancer cells or pathogens .

Biological Activity Data

The following table summarizes the biological activities observed in studies involving this compound and related compounds:

Case Study 1: Antifungal Efficacy

A study conducted on a series of dihydrofuran derivatives indicated that compounds similar to this compound exhibited broad-spectrum antifungal activity. The research provided evidence that modifications in the molecular structure could enhance antifungal potency against resistant strains of fungi .

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines treated with benzamide derivatives showed significant cytotoxic effects. The mechanism was primarily linked to mitochondrial dysfunction leading to increased reactive oxygen species (ROS) production and subsequent cell death . This highlights the potential of this compound as a lead compound in cancer therapy.

Q & A

Q. What are the recommended synthetic pathways for N-(2,5-Dioxo-4-phenyl-2,5-dihydrofuran-3-yl)benzamide, and how can reaction efficiency be optimized?

The synthesis typically involves multi-step reactions, starting with the functionalization of the dihydrofuran core followed by benzamide coupling. A common approach is to use acylation reactions with benzoyl chloride derivatives under anhydrous conditions. For example, intermediates like 6-amino-1-hexanthiol can be acylated with benzoyl chloride to form benzamide derivatives . Optimization strategies include:

- Catalyst selection : Use of Grubbs 2nd Generation catalyst for efficient intramolecular C–H activation in cyclization steps .

- Solvent systems : Polar aprotic solvents (e.g., DMF or THF) enhance reaction homogeneity.

- Temperature control : Reactions performed at 0–5°C minimize side products during acylation.

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

Key methods include:

- X-ray crystallography : Resolve bond lengths and angles (e.g., mean C–C bond length accuracy of 0.004 Å) .

- NMR spectroscopy : and NMR to confirm substituent positions, particularly distinguishing phenyl and dihydrofuran protons.

- High-performance liquid chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95% by area normalization) .

Q. How does the compound’s solubility profile influence experimental design in pharmacological studies?

Solubility varies significantly with solvent polarity:

- Polar solvents : Moderate solubility in DMSO (10–20 mg/mL), suitable for in vitro assays.

- Non-polar solvents : Poor solubility in hexane or chloroform (<1 mg/mL), necessitating pre-dissolution in DMSO for in vivo dosing .

- Buffer compatibility : Precipitation observed in phosphate-buffered saline (pH 7.4), requiring surfactants (e.g., Tween-80) for stabilization .

Advanced Research Questions

Q. What crystallographic challenges arise during structure refinement of this compound, and how are they addressed?

Challenges include:

- Disorder in the dihydrofuran ring : Mitigated using SHELXL’s restraints (e.g., DFIX and FLAT commands) to model thermal motion .

- Twinned crystals : Apply twin-law matrices (e.g., -h, -k, l) in SHELXTL to refine data from non-merohedral twins .

- High-resolution data : Leverage SHELXPRO for merging datasets from multiple crystals to improve completeness (>98%) .

Q. How can structure-activity relationship (SAR) studies be designed to explore its biological targets?

Methodological steps include:

- Analog synthesis : Introduce substituents (e.g., trifluoromethyl, nitro groups) at the phenyl or dihydrofuran positions to modulate steric/electronic effects .

- Biological screening : Test analogs against panels of kinases or GPCRs using fluorescence polarization or SPR assays.

- Computational modeling : Dock optimized structures into target proteins (e.g., PARP-1) using AutoDock Vina to predict binding affinities .

Q. What experimental approaches resolve contradictions in reported solubility or stability data?

- Controlled degradation studies : Use accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC-MS to identify degradation products (e.g., hydrolyzed dihydrofuran ring) .

- Solvent polymorphism screening : Recrystallize the compound from ethanol/water vs. acetonitrile to isolate polymorphic forms with differing solubility .

- Dynamic light scattering (DLS) : Monitor particle size changes in suspension to correlate solubility with aggregation state .

Q. How can computational methods improve the prediction of its pharmacokinetic (PK) properties?

- ADMET prediction : Use QikProp (Schrödinger) to calculate logP (2.8 ± 0.3), CNS permeability (-2.5), and CYP450 inhibition profiles .

- MD simulations : Simulate blood-brain barrier penetration using GROMACS with lipid bilayer models .

- Metabolite identification : Employ MetaSite (Molecular Discovery) to predict Phase I/II metabolism sites (e.g., dihydrofuran ring oxidation) .

Methodological Notes

- Data reproducibility : Always cross-validate crystallographic results with spectroscopic data (e.g., compare X-ray-derived torsion angles with - NOESY correlations) .

- Risk mitigation : Include control experiments (e.g., radical scavengers in stability studies) to distinguish oxidative vs. hydrolytic degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.